N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as XEN907, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. XEN907 is a small molecule drug that has been developed as a potent and selective inhibitor of the neuronal Kv7.2/7.3 potassium channels.
Mécanisme D'action
The Kv7.2/7.3 potassium channels are voltage-gated ion channels that are expressed in neurons and play a crucial role in regulating neuronal excitability. N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide acts as a potent and selective inhibitor of these channels, leading to an increase in neuronal excitability and neurotransmitter release. This mechanism of action has been shown to be effective in reducing seizures and neuropathic pain in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in neurotransmitter release, an increase in neuronal excitability, and a reduction in seizure activity and neuropathic pain in animal models. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide is its potency and selectivity as a Kv7.2/7.3 potassium channel inhibitor. This makes it an ideal candidate for studying the role of these channels in various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide research, including further studies of its efficacy and safety in animal models and clinical trials, as well as investigations into its potential therapeutic applications in other neurological disorders. Additionally, there is a need for the development of more soluble formulations of this compound to improve its administration in experimental settings. Finally, the development of other Kv7.2/7.3 potassium channel inhibitors may provide additional insights into the role of these channels in neurological disorders and may lead to the development of new therapeutic options.
Méthodes De Synthèse
The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide involves several steps, starting with the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-(hydroxymethyl)cyclopropane-1-methanol to form the cyclopropyl alcohol derivative. The final step involves the reaction of the cyclopropyl alcohol derivative with oxalyl chloride to form this compound.
Applications De Recherche Scientifique
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and bipolar disorder. The compound has been shown to be a potent and selective inhibitor of the neuronal Kv7.2/7.3 potassium channels, which are known to play a crucial role in regulating neuronal excitability.
Propriétés
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-8-12(3-4-12)7-14-10(17)11(18)15-9-2-1-5-13-6-9/h1-2,5-6,16H,3-4,7-8H2,(H,14,17)(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKCBJCUBFRFST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CN=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.